molecular formula C14H21NO2 B13490301 methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate

methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate

Cat. No.: B13490301
M. Wt: 235.32 g/mol
InChI Key: UJWHJQXDARGAAH-LBPRGKRZSA-N
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Description

Methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate is an organic compound with a complex structure It is an ester derivative of an amino acid, featuring a tert-butyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the Fischer esterification, where the amino acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The tert-butyl group may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-phenylpropanoate: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    Methyl (2S)-2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

Methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical behavior and interactions with other molecules. This makes it a valuable compound for studying steric effects and designing molecules with specific properties.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1

InChI Key

UJWHJQXDARGAAH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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